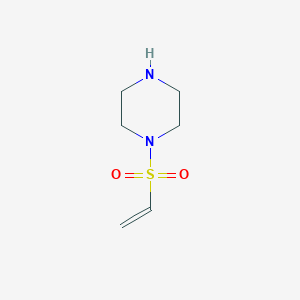

1-(Ethenesulfonyl)piperazine

Descripción

1-(Ethenesulfonyl)piperazine is a piperazine derivative functionalized with an ethenesulfonyl group (–SO₂–CH₂–CH₂) at the nitrogen position. Piperazine derivatives are renowned for their structural versatility, enabling diverse pharmacological and chemical applications. The ethenesulfonyl moiety introduces unique electronic and steric properties, distinguishing it from other sulfonyl-substituted piperazines such as 1-(methylsulfonyl)piperazine or 1-(phenylsulfonyl)piperazine.

Propiedades

Número CAS |

216955-53-2 |

|---|---|

Fórmula molecular |

C6H12N2O2S |

Peso molecular |

176.24 g/mol |

Nombre IUPAC |

1-ethenylsulfonylpiperazine |

InChI |

InChI=1S/C6H12N2O2S/c1-2-11(9,10)8-5-3-7-4-6-8/h2,7H,1,3-6H2 |

Clave InChI |

ORSQVUVGCVHWKB-UHFFFAOYSA-N |

SMILES canónico |

C=CS(=O)(=O)N1CCNCC1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Piperazine derivatives differ primarily in their substituents, which dictate their biological and chemical behavior:

Chemical Reactivity and Stability

- Synthetic Accessibility :

- Oxidative Transformation: The piperazine ring is susceptible to oxidation, particularly at the N-dealkylation site. Manganese oxide (MnO₂) oxidizes fluoroquinolones via their piperazine moiety, leading to dealkylation and hydroxylation . Ethenesulfonyl Impact: The conjugated double bond in ethenesulfonyl may stabilize the molecule against oxidation compared to alkylsulfonyl derivatives.

Pharmacokinetics and Metabolism

- Metabolic Pathways :

- Arylpiperazines undergo CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are further metabolized by CYP2D6 to hydroxylated metabolites .

- TFMPP and mCPP exhibit variable brain-to-blood concentration ratios due to individual CYP polymorphisms .

- Ethenesulfonyl Consideration: The sulfonyl group may reduce metabolic degradation, enhancing bioavailability compared to alkyl or aryl analogs.

Physicochemical Properties

- Solubility and Stability: 1-(2-Hydroxyethyl)piperazine derivatives (e.g., HEHPP) are water-soluble (miscible in H₂O/ethanol) with pKa values ~3.7–8.0, ideal for industrial applications like SO₂ absorption . 1-(Methoxyphenyl)piperazine and 1-(chlorophenyl)piperazine exhibit distinct UV-Vis spectra due to substituent-dependent electronic transitions . Ethenesulfonyl Prediction: The polar sulfonyl group likely enhances aqueous solubility, while the ethenyl group may reduce crystallinity compared to phenyl analogs.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.